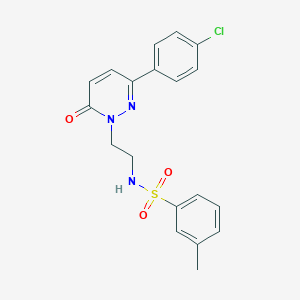![molecular formula C24H20FN5O5S B2929361 N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 852170-64-0](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H20FN5O5S and its molecular weight is 509.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifolate and Antitumor Applications
Research on analogues with similar pyrimidine and benzodioxol structures has shown significant potential in the design of antifolate drugs aimed at inhibiting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA synthesis and repair in cancer cells. Compounds such as classical and nonclassical antifolates with arylthio substitutions have been synthesized and evaluated for their antitumor properties, showing potent and selective inhibition of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007), (Gangjee et al., 2008).
Antimicrobial Activity
Compounds incorporating the benzodioxol moiety have also demonstrated antimicrobial activity. For instance, derivatives with modifications on the pyrimidine ring exhibited activity against various bacterial strains, showing promise for developing new antimicrobial agents. Such compounds have been studied for their structure-activity relationships, providing insights into designing more effective antimicrobial agents with improved efficacy and reduced resistance (Attia et al., 2014).
Imaging and Diagnostic Applications
Related compounds have been explored for their potential in imaging and diagnostic applications, particularly in the study of peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These studies aim to understand better neurodegenerative disorders and the role of PBRs, indicating the broader applicability of such molecules in medical research and diagnostics (Fookes et al., 2008).
Crystal Structure Analysis
Research has also focused on the crystal structures of compounds with similar functionalities, helping to understand the molecular conformation and interactions that contribute to their biological activities. This information is crucial for rational drug design, allowing for the optimization of therapeutic efficacy and specificity (Subasri et al., 2017).
Eigenschaften
CAS-Nummer |
852170-64-0 |
|---|---|
Molekularformel |
C24H20FN5O5S |
Molekulargewicht |
509.51 |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20FN5O5S/c1-29-21-19(23(32)30(2)24(29)33)22(28-20(27-21)14-4-6-15(25)7-5-14)36-11-18(31)26-10-13-3-8-16-17(9-13)35-12-34-16/h3-9H,10-12H2,1-2H3,(H,26,31) |
InChI-Schlüssel |
WVDNSCWZDKWMLQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


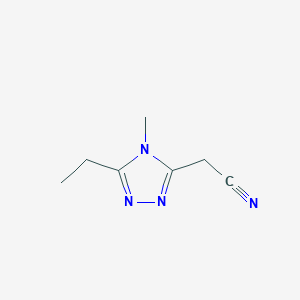

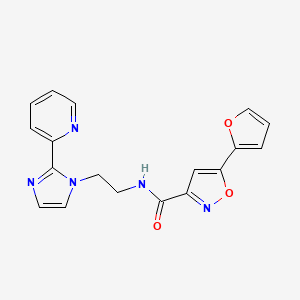
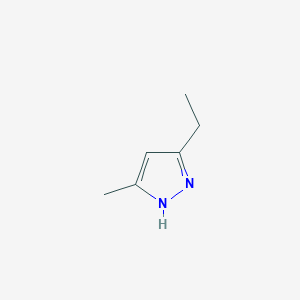
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine](/img/structure/B2929284.png)
![4-{[1-(2,5-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2929285.png)
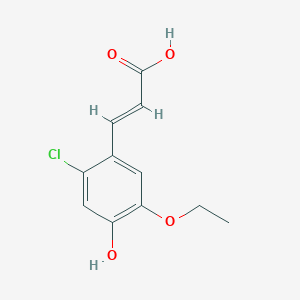
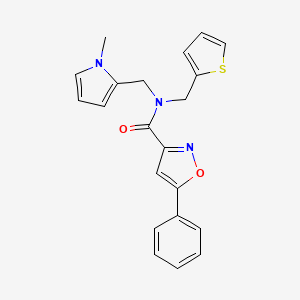
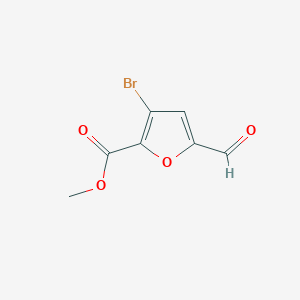
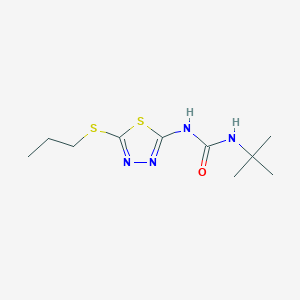
![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)
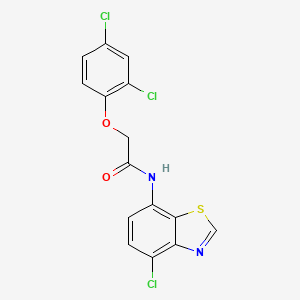
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2929297.png)
